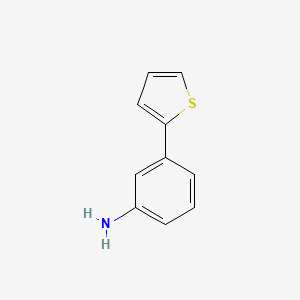

3-(2-Thienyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTPSMJOCLLMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383318 | |

| Record name | 3-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92057-12-0 | |

| Record name | 3-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-(2-Thienyl)aniline in Advanced Chemical Synthesis: A Technical Guide

Introduction: 3-(2-Thienyl)aniline is a heterocyclic aromatic amine that serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique structure, combining a thiophene ring and an aniline moiety, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities and valuable photophysical properties. This technical guide provides an in-depth overview of the current and potential applications of this compound, focusing on its role in the development of novel therapeutic agents and advanced organic materials. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and materials development.

Core Applications in Medicinal Chemistry

The aniline and thiophene motifs are prevalent in a wide range of pharmacologically active compounds.[1] this compound, by incorporating both, presents a valuable starting point for the synthesis of novel drug candidates. The primary area of interest for derivatives of this compound is in the development of kinase inhibitors, a critical class of drugs in oncology.

While anilines are a common feature in many approved drugs, their use can sometimes be associated with metabolic instability and potential toxicity.[2][3] The strategic modification of the aniline structure, as can be achieved by using precursors like this compound, allows for the fine-tuning of a compound's pharmacological profile to enhance efficacy and safety.[2]

Bioactivity of Thienyl-Aniline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various heterocyclic compounds containing thienyl and aniline-like substructures, demonstrating the potential for potent biological effects in derivatives of this compound. It is important to note that these compounds are structurally related to, but not directly synthesized from, this compound in the cited literature. The data serves to illustrate the therapeutic potential of this class of molecules.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine Derivative | HT-29 (Colon Cancer) | 0.001 | [4] |

| Thienopyrimidine Derivative | MDA-MB-231 (Breast Cancer) | 34.04 | [5] |

| Thienopyrimidine Derivative | HT-29 (Colon Cancer) | 45.62 | [5] |

| Benzo[a]phenazine Derivative | HeLa (Cervical Cancer) | 1.0 - 10 | [5] |

| Benzo[a]phenazine Derivative | A549 (Lung Cancer) | 1.0 - 10 | [5] |

| Benzo[a]phenazine Derivative | MCF-7 (Breast Cancer) | 1.0 - 10 | [5] |

| Benzo[a]phenazine Derivative | HL-60 (Leukemia) | 1.0 - 10 | [5] |

| Quercetin-DHA Hybrid | HCT116 (Colon Cancer) | 0.34 | [6] |

| Phenanthrotriazine Hydrazinyl | AsPC-1 (Pancreatic Cancer) | 5 - 8 | [7] |

| Thiazolo[2,3-b]pyrimidinone | Caco-2 (Colon Cancer) | High Activity | [8] |

| Thiazolo[2,3-b]pyrimidinone | MCF-7 (Breast Cancer) | High Activity | [8] |

Applications in Materials Science

The conjugated system formed by the thiophene and aniline rings in this compound makes it an attractive monomer for the synthesis of advanced organic materials. These materials often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be incorporated into larger molecular structures to create materials for OLEDs. The photophysical properties of such materials, including their absorption and emission wavelengths, as well as their quantum efficiency, are critical for device performance. The following table presents data for various organic dyes and emitters containing thiophene and aniline-like components, illustrating the potential photophysical characteristics of materials derived from this compound.

| Material | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| Thienyl Pyridine Dye | Not Specified | Not Specified | up to 41 | [9] |

| Cyanovinylaniline Derivative | Not Specified | 590 | Not Specified | [10] |

| Thienyl Chalcone Derivative | Not Specified | Not Specified | Optical band gap of 2.6 eV | [11] |

| Thienylpyridine Derivative | Not Specified | 490 - 510 | Aggregation-Induced Emission | [12] |

Conductive Polymers

Aniline and thiophene are both well-known precursors for the synthesis of conducting polymers. Polyaniline, in particular, is noted for its high stability and tunable conductivity. Copolymers incorporating both aniline and thiophene units can be synthesized to fine-tune the electronic properties of the resulting material. The polymerization of this compound would be expected to yield a polymer with a unique combination of the properties of both polyaniline and polythiophene.

Key Experimental Protocols

The primary synthetic utility of this compound is as a reactant in cross-coupling reactions to build more complex molecular architectures. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for this purpose.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Thienyl Anilines

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a thienyl aniline derivative.

Materials:

-

Aryl halide (1.0 equivalent)

-

This compound (or a derivative) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways for the utilization of this compound in the creation of bioactive molecules and polymers.

References

- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 2. cresset-group.com [cresset-group.com]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Thienyl)aniline for Researchers and Drug Development Professionals

An authoritative guide on the synthesis, structure, and chemical properties of 3-(2-thienyl)aniline, a versatile building block in medicinal chemistry. This document provides detailed experimental protocols, comprehensive spectral data, and insights into its potential biological significance.

Introduction

This compound is a bi-aryl amine that incorporates both a thiophene and an aniline moiety. This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The aniline functional group provides a reactive handle for various chemical transformations, while the thiophene ring is a well-known pharmacophore present in numerous approved drugs and biologically active molecules. This guide offers a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on providing practical information for researchers in drug discovery and development.

Chemical Structure and Identification

The structure of this compound consists of a thiophene ring linked at its 2-position to the 3-position of an aniline ring.

-

IUPAC Name: 3-(thiophen-2-yl)aniline[1]

-

CAS Number: 92057-12-0[2]

-

Chemical Formula: C₁₀H₉NS[2]

-

Molecular Weight: 175.25 g/mol [1]

-

Synonyms: 3-(2-thienyl)benzenamine, 3-thiophen-2-yl-phenylamine, 2-(3-aminophenyl)thiophene[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as an estimate.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 341.6 ± 25.0 °C | |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.09 ± 0.10 | |

| Physical Form | Yellowish oil |

Synthesis

This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A detailed experimental protocol for a micellar Suzuki cross-coupling is provided below. This method offers the advantages of using water as a solvent and being performed under an air atmosphere, making it a more environmentally friendly approach.

Experimental Protocol: Micellar Suzuki Cross-Coupling

Reaction Scheme:

Materials:

-

3-Bromoaniline

-

2-Thienylboronic acid

-

Pd(dtbpf)Cl₂ (Palladium catalyst)

-

Triethylamine (Et₃N)

-

Kolliphor EL (surfactant)

-

Deionized water

-

Ethanol

-

Dichloromethane

-

n-Hexane

Procedure:

-

In a reaction vessel, a mixture of 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) is prepared.

-

To this mixture, add 2 mL of an aqueous solution of Kolliphor EL (1.97% w/v in water).

-

The reaction mixture is stirred vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, approximately 10 mL of ethanol is added to the reaction mixture until it becomes homogeneous.

-

The solvents are then removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2 v/v) as the eluent to afford pure this compound.

Synthesis and Purification Workflow

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, the sample is typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient for ¹H NMR, while a more concentrated solution may be needed for ¹³C NMR. The solution should be filtered to remove any particulate matter before being transferred to an NMR tube.

-

¹H NMR (400 MHz, CDCl₃): δ 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound (if isolated as a solid) or for oily products, a thin film can be prepared on a salt plate (e.g., NaCl or KBr). A small amount of the sample is dissolved in a volatile solvent like dichloromethane, and a drop of the solution is placed on the salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.[3][4]

-

IR (ATR): 3438, 3356 (N-H stretching), 3101, 3069, 3040 (C-H aromatic stretching), 1617, 1598, 1581, 1485, 1453 (C=C aromatic stretching), 1304, 1230, 1198, 1168 (C-N stretching), 1079, 1048, 993, 858, 827, 775, 688, 609, 558 cm⁻¹.

Mass Spectrometry

While a specific mass spectrum for this compound was not found in the literature reviewed, the expected molecular ion peak [M]⁺ would be at m/z = 175.25. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement. For example, the calculated exact mass is 175.04557 Da.[1]

Elemental Analysis

-

Calculated for C₁₀H₉NS: C, 68.53%; H, 5.18%; N, 7.99%.

-

Found: C, 68.58%; H, 5.16%; N, 7.95%.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct properties of its aniline and thiophene rings.

Reactions of the Aniline Moiety

The amino group of the aniline ring is a versatile functional group that can undergo a variety of chemical transformations:

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.[5]

-

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) leads to the formation of a diazonium salt.[6][7] This intermediate is highly useful for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.[8]

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[9][10] Due to the high reactivity, poly-substitution can be a common side reaction.[11] Acylation of the amino group can be used to moderate its activating effect and improve the selectivity of substitution reactions.

Reactions of the Thiophene Moiety

The thiophene ring is also susceptible to electrophilic substitution, although it is generally less reactive than the aniline ring. The directing effects of the aniline substituent on the thiophene ring would need to be considered in any potential substitution reactions.

Potential Applications in Drug Development

While there is limited direct research on the biological activity of this compound itself, its structural motifs are present in numerous compounds with significant pharmacological activities. This suggests that this compound is a promising scaffold for the development of new therapeutic agents.

Kinase Inhibition

Many kinase inhibitors incorporate aniline and thiophene fragments. For instance, derivatives of 4-anilino-7-thienyl-3-quinolinecarbonitriles have been identified as potent inhibitors of Src family kinases.[12] Furthermore, thienyl-based acrylonitriles have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[13][14] Given these precedents, it is plausible that derivatives of this compound could be designed as inhibitors of various protein kinases.

Anticancer Activity

Thiophene-containing compounds have demonstrated a broad range of anticancer activities.[15][16] For example, 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes have been investigated as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. The structural similarity of this compound to these active compounds suggests its potential as a building block for novel anticancer agents.

Postulated Signaling Pathway Involvement

Based on the known activities of structurally related compounds, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the VEGFR-2 signaling cascade, which is crucial for angiogenesis.

Safety Information

This compound should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and chemically versatile molecule with significant potential as a building block in drug discovery and development. Its synthesis via efficient and environmentally conscious methods like micellar Suzuki cross-coupling makes it an attractive starting material. The presence of both aniline and thiophene moieties provides a rich platform for chemical diversification and the design of novel compounds targeting a range of biological pathways, particularly those involved in cancer progression such as protein kinase signaling. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(2-Thienyl)aniline (CAS: 92057-12-0) for Researchers and Drug Development Professionals

Introduction

3-(2-Thienyl)aniline, with the CAS number 92057-12-0, is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates both a phenylamine (aniline) and a thiophene ring, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Core Compound Properties

This compound is a bifunctional molecule featuring a nucleophilic amino group on the aniline ring and a thiophene moiety that can participate in various chemical transformations. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 92057-12-0 | [1][2] |

| IUPAC Name | 3-(thiophen-2-yl)aniline | [1] |

| Molecular Formula | C₁₀H₉NS | [1] |

| Molecular Weight | 175.25 g/mol | [2] |

| Appearance | Yellowish oil or beige solid | [1][3] |

| Storage Temperature | Room temperature | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3438, 3356 | N-H stretching |

| 3101, 3069, 3040 | C-H aromatic stretching |

| 1617, 1598, 1581 | C=C aromatic stretching |

| 1485, 1453 | C=C aromatic stretching |

| 775, 688 | C-H aromatic bending |

| Reference:[1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.16 | dd | 3.6, 1.1 | 1H | Thienyl C4-H |

| 7.14 | dd | 5.1, 1.1 | 1H | Thienyl C5-H |

| 7.05 | t | 7.8 | 1H | Phenyl C5'-H |

| 6.97–6.90 | m | - | 2H | Phenyl C4', C6'-H |

| 6.81 | t | 2.0 | 1H | Phenyl C2'-H |

| 6.48 | ddd | 7.9, 2.3, 0.9 | 1H | Phenyl C6'-H |

| 3.47 | br | - | 2H | -NH₂ |

| Reference:[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 146.9 | Phenyl C3'-C |

| 144.7 | Thienyl C2-C |

| 135.4 | Phenyl C1'-C |

| 129.9 | Phenyl C5'-CH |

| 127.9 | Thienyl C5-CH |

| 124.6 | Thienyl C4-CH |

| 123.1 | Thienyl C3-CH |

| 116.5 | Phenyl C4'-CH |

| 114.4 | Phenyl C6'-CH |

| 112.6 | Phenyl C2'-CH |

| Reference:[1] |

Experimental Protocols

Synthesis of this compound via Micellar Suzuki Cross-Coupling

A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A green chemistry approach using a micellar solution allows the reaction to be performed in water and under air.[1]

Materials:

-

3-Bromoaniline

-

2-Thienylboronic acid

-

Pd(dtbpf)Cl₂ (Palladium catalyst)

-

Triethylamine (Et₃N)

-

Kolliphor® EL (surfactant for micelle formation)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

n-hexane

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).

-

Add 2 mL of an aqueous solution of Kolliphor® EL (1.97% in H₂O).

-

Stir the mixture vigorously (500 rpm) at room temperature. The reaction time will vary and should be monitored (e.g., by TLC).

-

Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.

-

Remove the solvents under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 ratio) as the eluent to afford pure this compound.[1]

Applications in Drug Discovery and Development

While specific drugs containing the this compound core are not prevalent in the market, the thienyl-aniline scaffold is of significant interest in medicinal chemistry. The thiophene ring is often used as a bioisostere for a phenyl ring, which can improve metabolic stability and pharmacokinetic properties. Aniline derivatives are common starting points for the synthesis of a wide range of biologically active compounds.

Derivatives of thienyl-anilines have been investigated for various therapeutic applications, including:

-

Anticancer Agents: The thienyl moiety is present in some kinase inhibitors, and aniline derivatives are key components of many anticancer drugs. The combination of these two functionalities in this compound provides a scaffold for the development of novel inhibitors of signaling pathways involved in cancer progression.

-

Antimicrobial Agents: Heterocyclic compounds containing thiophene and amine functionalities have shown promise as antimicrobial agents.

-

Anti-inflammatory and Analgesic Agents: The structural motifs present in this compound are found in molecules with anti-inflammatory and analgesic properties.

The general workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.

Caption: Workflow for the synthesis and application of this compound in drug discovery.

Logical Relationships in Medicinal Chemistry

The strategic use of building blocks like this compound is fundamental to modern drug discovery. The logical relationship between its synthesis and subsequent derivatization for biological screening is depicted in the following diagram. This process involves the initial creation of the core scaffold, followed by diversification through chemical modifications to generate a library of related compounds. This library is then screened against biological targets to identify "hits," which are further optimized to develop lead compounds and, ultimately, drug candidates.

Caption: Logical flow from synthesis to drug candidate selection using this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents and functional materials. This guide has provided a detailed overview of its properties, synthesis, and a framework for its application in drug discovery. The provided experimental protocol for its synthesis offers a practical starting point for researchers, while the spectroscopic data serves as a crucial reference for compound characterization. As the demand for novel small molecules in medicine continues to grow, the utility of well-characterized building blocks like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to the Nomenclature of 3-(2-Thienyl)aniline

This technical guide provides a comprehensive overview of the IUPAC name, synonyms, and other chemical identifiers for the compound 3-(2-Thienyl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

IUPAC Name: 3-(Thiophen-2-yl)aniline[1]

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-(Thiophen-2-yl)aniline. This name is derived by considering the aniline as the parent structure, with a thiophen-2-yl group substituted at the third position of the benzene ring. Another accepted IUPAC name is this compound.[2]

Synonyms and Alternative Names:

A variety of synonyms and alternative names are used in literature and chemical databases to refer to this compound. These include:

-

[3-(2-thienyl)phenyl]amine[2]

-

Benzenamine, 3-(2-thienyl)-[3]

-

3-THIOPHEN-2-YL-PHENYLAMINE[3]

-

2-(3-aminophenyl)-thiophene[3]

-

2-(m-Amino-phenyl)-thiophen[3]

Chemical Identifiers

For unambiguous identification, a set of unique identifiers are assigned to this chemical entity.

| Identifier | Value |

| CAS Number | 92057-12-0[1][2][3] |

| Molecular Formula | C10H9NS[1][2][3] |

| Molecular Weight | 175.25 g/mol [1][3] |

| InChI | 1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 |

| InChIKey | YUTPSMJOCLLMBK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N)C2=CC=CS2 |

| PubChem CID | 2794681[1][2] |

| MDL Number | MFCD05022493 |

Nomenclature Relationships

The relationship between the primary IUPAC name and its various synonyms can be visualized as a hierarchical and associative network.

Caption: A diagram illustrating the relationships between the IUPAC name and various synonyms for this compound.

Experimental Data and Protocols

Biological Activity and Signaling Pathways

Information regarding the specific biological activity and associated signaling pathways of this compound is limited in publicly accessible resources. As a substituted aniline and thiophene-containing compound, it may be of interest in medicinal chemistry for the development of novel therapeutic agents. Further research would be required to elucidate any potential biological targets and mechanisms of action.

References

- 1. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound - CAS:92057-12-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 92057-12-0 [chemicalbook.com]

- 5. 92057-12-0 | MFCD05022493 | this compound | acints [acints.com]

An In-Depth Technical Guide to 3-(2-Thienyl)aniline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Thienyl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, provides an experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores the therapeutic potential of its derivatives by examining related compounds that have shown significant biological activity.

Core Compound Properties

This compound is a bifunctional molecule featuring both an aniline and a thiophene moiety. These structural motifs are prevalent in many biologically active compounds. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | [1][2] |

| Molecular Weight | 175.25 g/mol | [2] |

| IUPAC Name | 3-(thiophen-2-yl)aniline | [1] |

| CAS Number | 92057-12-0 | [1] |

| Physical Form | Yellowish oil or Beige solid | |

| Melting Point | 246 °C | |

| Boiling Point | 341.6±25.0 °C (Predicted) | |

| Density | 1.196±0.06 g/cm³ (Predicted) |

Synthesis and Characterization

The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and is tolerant of a wide range of functional groups.

Experimental Protocol: Micellar Suzuki Cross-Coupling

A modern and environmentally friendly approach to the Suzuki-Miyaura coupling utilizes a micellar medium, allowing the reaction to proceed at room temperature and under an air atmosphere.

Materials:

-

3-Bromoaniline

-

2-Thienylboronic acid

-

Pd(dtbpf)Cl₂ (Palladium catalyst)

-

Triethylamine (Et₃N)

-

Kolliphor EL (surfactant)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

n-hexane

Procedure:

-

In a reaction vessel, combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).

-

Add 2 mL of an aqueous solution of Kolliphor EL (1.97% in H₂O).

-

Stir the mixture vigorously (500 rpm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within 15-60 minutes), add approximately 10 mL of ethanol to create a homogeneous solution.

-

Remove the solvents under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) as the eluent to afford pure this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analysis Type | Data |

| Infrared (IR) | ν (cm⁻¹): 3438, 3356, 3101, 3069, 3040, 1617, 1598, 1581, 1485, 1453, 1304, 1230, 1198, 1168, 1079, 1048, 993, 858, 827, 775, 688, 609, 558. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6. |

| Elemental Analysis | Calculated for C₁₀H₉NS: C, 68.53; H, 5.18; N, 7.99. Found: C, 68.58; H, 5.16; N, 7.95. |

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Therapeutic Potential of Derivatives

While specific biological data for this compound is not extensively reported, its core structure is a key component in various derivatives with significant therapeutic activities, particularly in oncology.

Anticancer Activity of Related Compounds

-

Kinase Inhibition: Derivatives of thienyl and aniline moieties have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, Mer, and c-Met.[1][3] The PI3K/mTOR signaling pathway is another target for thienyl-containing compounds.

-

Tubulin Polymerization Inhibition: Certain anilinobenzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, a mechanism shared by several established anticancer drugs.[2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

DNA Topoisomerase II Inhibition: Aniline derivatives of podophyllotoxin have demonstrated potent inhibitory activity against human DNA topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.

Hypothetical Signaling Pathway Targeted by Derivatives

Based on the activities of related compounds, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

- 1. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells [mdpi.com]

- 2. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Hazards of 3-(2-Thienyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 3-(2-Thienyl)aniline (CAS No. 92057-12-0), a compound used in chemical synthesis. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure researchers can handle this substance with the utmost care.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity and irritation.[1]

-

GHS Pictogram:

-

-

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

-

GHS Precautionary Statements (selection): [2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

The following diagram illustrates the standard workflow for communicating chemical hazards under the GHS framework.

Physicochemical and Toxicological Data

Quantitative data extracted from various sources are summarized below. This information is crucial for risk assessment and the design of safe handling procedures.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NS | [1][3] |

| Molecular Weight | 175.25 g/mol | [1][3] |

| Appearance | Beige solid | [2] |

| Melting Point | 246 °C | [3][4] |

| Boiling Point (Predicted) | 341.6 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.09 ± 0.10 | [3] |

Note: Some physical properties are predicted based on computational models and have not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published in publicly accessible safety documents. However, the hazard classifications are typically derived from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

The diagram below illustrates a generalized workflow for an acute oral toxicity study (based on OECD Test Guideline 423), which is a common method for determining the hazard classification related to ingestion.

Handling, Storage, and First Aid

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapor.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[5][6]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- 1. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 92057-12-0 [sigmaaldrich.com]

- 3. This compound | 92057-12-0 [chemicalbook.com]

- 4. 92057-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Thienylaniline Compounds

For Researchers, Scientists, and Drug Development Professionals

The intersection of thiophene and aniline moieties has given rise to a class of compounds with significant therapeutic promise, particularly in the realm of oncology. Thienylaniline derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, demonstrating a range of biological activities from antiproliferative to pro-apoptotic effects. This technical guide provides an in-depth exploration of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Biological Activity

The anticancer efficacy of various thienylaniline and related derivatives has been quantified through in vitro studies against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |

| Thio-Iva | SNU-449 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |

| Thio-Dam | Huh-7 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |

| Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |

| Thienopyrimidine derivative 22 | MCF-7 (Breast Cancer) | 11.32 ± 0.32 | [3] |

| Thienopyrimidine derivative 22 | HepG2 (Hepatocellular Carcinoma) | 16.66 ± 1.22 | [3] |

| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck Cancer) | 10.8 | [4] |

| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast Cancer) | 11.7 | [4] |

| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal Cancer) | 12.4 | [4] |

| Thieno[2,3-c]pyridine derivative 6i | MCF7 (Breast Cancer) | 16.4 | [4] |

| Thienopyrimidine derivative 9a | HT-29 (Colon Cancer) | 1.21 ± 0.34 | [5] |

| Thienopyrimidine derivative 9a | HepG2 (Hepatocellular Carcinoma) | 6.62 ± 0.7 | [5] |

| Thienopyrimidine derivative 9a | MCF-7 (Breast Cancer) | 7.2 ± 1.9 | [5] |

| Thienopyrimidine derivative 9b | HT-29 (Colon Cancer) | 0.85 ± 0.16 | [5] |

| Thienopyrimidine derivative 9b | HepG2 (Hepatocellular Carcinoma) | 9.11 ± 0.3 | [5] |

| Thienopyrimidine derivative 9b | MCF-7 (Breast Cancer) | 16.26 ± 2.3 | [5] |

Core Mechanisms of Action

Thienylaniline compounds exert their anticancer effects through the modulation of critical cellular processes. The primary mechanisms identified include the inhibition of protein kinases, induction of cell cycle arrest, and triggering of apoptosis.

Kinase Inhibition

A significant number of thienylaniline derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. A key target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2] By inhibiting VEGFR, these compounds can effectively stifle tumor growth and metastasis.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Thio-Iva | VEGFR-2 | ~3310 | [1] |

| Thienopyrimidine derivative 22 | VEGFR-2 | 580 | [3] |

| Triazolopyrimidine derivative 23j | VEGFR-2 | 3.7 | [6] |

Cell Cycle Arrest

Treatment with thienylaniline compounds has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry analysis has revealed a pronounced accumulation of cells in the G2/M phase following treatment with compounds like Thio-Iva and Thio-Dam.[1][2] This arrest is often associated with the suppression of key regulatory proteins such as Cyclin B1.[1][2]

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Thienylaniline derivatives have been observed to trigger mitochondria-driven apoptosis.[1][2] This process is characterized by an increase in reactive oxygen species (ROS), cleavage of poly(ADP-ribose) polymerase (PARP), and activation of caspase-3.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thienylaniline compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Thienylaniline compound of interest

-

Human cancer cell lines (e.g., Huh-7, SNU-449, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the thienylaniline compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

-

Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Thienylaniline compound of interest

-

Human cancer cell lines

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the thienylaniline compound at various concentrations for the desired time period.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by thienylaniline compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-(2-Thienyl)aniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)aniline is a bi-heterocyclic aromatic amine that has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural motif, combining an aniline ring with a thiophene moiety, offers multiple reactive sites for further functionalization, making it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Core Properties of this compound

This compound is a beige solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 92057-12-0 | [2][3] |

| Molecular Formula | C₁₀H₉NS | [2][3] |

| Molecular Weight | 175.25 g/mol | [3] |

| IUPAC Name | 3-(Thiophen-2-yl)aniline | [2] |

| Synonyms | 3-(2-Thienyl)phenylamine, 3-Thiophen-2-yl-phenylamine | [2] |

| Appearance | Beige solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 341.6 ± 15.0 °C (Predicted) | |

| Purity | Typically ≥95% | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron species. In a notable example, 3-bromoaniline is coupled with 2-thienylboronic acid in a micellar aqueous medium, offering a green and efficient synthetic route.

Experimental Protocol: Micellar Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 3-bromoaniline and 2-thienylboronic acid.

Materials:

-

3-Bromoaniline

-

2-Thienylboronic acid

-

Pd(dtbpf)Cl₂ (Palladium catalyst)

-

Triethylamine (Et₃N)

-

Kolliphor EL (surfactant)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Deionized water

Procedure:

-

In a round-bottom flask, a mixture of 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) is prepared.

-

To this mixture, 2 mL of a 1.97% aqueous solution of Kolliphor EL is added.

-

The reaction mixture is stirred vigorously (500 rpm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

For the reaction between 3-bromoaniline and 2-thienylboronic acid, the reaction time is extended to 60 minutes to ensure completion.

-

Upon completion, approximately 10 mL of ethanol is added to the reaction mixture until it becomes homogeneous.

-

The solvents are removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) as the eluent to afford pure this compound.

Quantitative Data:

| Reactants | Product | Yield | Reference(s) |

| 3-Bromoaniline and 2-Thienylboronic acid | This compound | 96% |

Spectroscopic Data for this compound:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6.

Applications in Organic Synthesis

This compound is a versatile building block due to the presence of the nucleophilic amino group and the electron-rich thiophene ring, which can participate in various chemical transformations.

Synthesis of Thieno[3,2-b]indoles

The thieno[3,2-b]indole scaffold is a prominent structural motif in many biologically active compounds.[4] While direct synthesis from this compound is plausible through intramolecular cyclization strategies, a common approach involves the Fischer indole synthesis using related aminothiophene derivatives.[5] The general synthetic strategy highlights the importance of the thienyl-amine framework.

Medicinal Chemistry Applications

The thienyl-aniline scaffold is a key component in the design of novel therapeutic agents. For instance, derivatives of 2-(2-thienyl)-3-acrylonitrile have been identified as potent tyrosine kinase inhibitors with significant anti-tumor efficacy against hepatocellular carcinoma.[6][7][8] These compounds often target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR).[6] Although these examples do not directly use this compound as the starting material, they underscore the pharmacological importance of the core structure. The amino group of this compound provides a convenient handle for the introduction of various pharmacophores through reactions like amide coupling or diazotization followed by substitution.

Materials Science Applications

In the realm of materials science, this compound and its derivatives are explored for their potential in organic electronics. The conjugated system of the thienyl and aniline rings facilitates electron transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.[9] The ability to functionalize the aniline nitrogen allows for the tuning of the electronic properties of the resulting materials.

Key Reactions of the Aniline Moiety

The amino group in this compound can undergo a variety of classical organic reactions, further expanding its utility as a building block.

Diazotization Reactions

Primary aromatic amines like this compound can be converted to diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[10][11] These diazonium salts are versatile intermediates that can be subsequently transformed into a wide range of functional groups through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups.[2]

General Experimental Protocol for Diazotization:

-

The aromatic amine is dissolved in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature.

-

The resulting diazonium salt solution can then be used immediately in subsequent reactions.

Amide Coupling Reactions

The amino group of this compound can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amides.[12][13] This is one of the most common reactions in medicinal chemistry for linking different molecular fragments.[14]

General Experimental Protocol for Amide Coupling (using a coupling agent like EDC):

-

The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF, DCM).

-

A coupling agent (e.g., EDC) and an activator (e.g., HOBt) are added, and the mixture is stirred.

-

This compound is then added to the reaction mixture, often along with a non-nucleophilic base (e.g., DIPEA).

-

The reaction is stirred at room temperature until completion.

-

Standard aqueous work-up and purification by chromatography yield the desired amide.

Conclusion

This compound is a building block of significant importance in organic synthesis, offering a gateway to a wide range of complex and functionalized molecules. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aniline and thiophene moieties make it an attractive starting material for applications in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 3. byjus.com [byjus.com]

- 4. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieno[3,2-b]indole–benzo[b]thieno[2,3-d]thiophen-3(2H)-one-based D–π–A molecules as electron transport materials for perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 12. researchgate.net [researchgate.net]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Exploration of Thienylanilines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienylanilines, a class of heterocyclic compounds incorporating both thiophene and aniline moieties, have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and versatile structure make them promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the structure-property relationships of thienylanilines, with a focus on their potential applications in drug discovery.

This document summarizes key quantitative data from computational studies, outlines detailed experimental and computational protocols, and provides visual representations of logical workflows and relationships to aid in the understanding of these complex molecules.

Data Presentation: Computational Properties of Thienylaniline Derivatives

Computational studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of thienylaniline derivatives. These calculations provide valuable insights into their reactivity, stability, and potential biological activity.

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| N-methyl-N-thienylaniline (MTA) | DFT | - | - | - | - |

| Methylated N-methyl-N-thienylaniline (Me-MTA) | DFT | - | - | - | - |

| 2-(Thiophen-2-yl)aniline | - | - | - | - | - |

| 4-(2-thienyl)benzenamine | - | - | - | - | - |

Key Computational and Experimental Protocols

A comprehensive understanding of thienylanilines necessitates a combination of computational modeling and experimental validation. Below are detailed protocols representative of the methodologies employed in the study of these and structurally related compounds.

Computational Protocols

1. Density Functional Theory (DFT) Calculations

DFT is a fundamental method for investigating the electronic structure of molecules.[1]

-

Objective: To determine optimized molecular geometry, electronic properties (HOMO, LUMO, energy gap), and reactivity descriptors.

-

Software: Gaussian, Q-Chem, or other quantum chemistry packages.

-

Methodology:

-

Structure Optimization: The initial molecular structure of the thienylaniline derivative is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation. A common functional and basis set combination for this step is B3LYP/6-31G(d).

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculations: To obtain more accurate electronic properties, single-point energy calculations are often carried out on the optimized geometry using a higher level of theory, such as the ωB97XD functional with a larger basis set like 6-311++G(d,p).[2]

-

Analysis of Results: From the output of the single-point energy calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, is then calculated.

-

2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein.

-

Objective: To identify potential biological targets for thienylaniline derivatives and to elucidate their binding modes and affinities.

-

Software: AutoDock Vina, Schrödinger Suite (Maestro), MOE (Molecular Operating Environment).

-

Methodology:

-

Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

-

Ligand Preparation: The 3D structure of the thienylaniline derivative is generated and optimized using a suitable method, such as DFT.

-

Docking Simulation: The prepared ligand is docked into the active site of the prepared protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, and the predicted binding energy.

-

3. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

-

Objective: To develop predictive models for the biological activity of new thienylaniline derivatives and to identify the key molecular descriptors that influence their activity.

-

Software: CODESSA, SYSTAT, or specialized QSAR modeling software.

-

Methodology:

-

Data Set Preparation: A dataset of thienylaniline derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric), are calculated for each compound in the dataset.

-

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the biological activity with a subset of the calculated descriptors.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

-

Experimental Protocols

1. Synthesis of Thienylaniline Derivatives

The synthesis of thienylanilines can be achieved through various organic chemistry reactions. A common approach is the Suzuki-Miyaura cross-coupling reaction.

-

Objective: To synthesize novel thienylaniline derivatives for biological evaluation and computational studies.

-

General Procedure:

-

A mixture of a bromoaniline derivative, a thiophenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) is prepared in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired thienylaniline derivative.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical and computational study of thienylanilines.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(2-Thienyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Thienyl)aniline (CAS No: 92057-12-0). The information herein is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical visualizations to support laboratory work and computational modeling.

Core Physicochemical Properties

This compound is a bi-aryl amine containing a phenyl and a thiophene ring. Its structural characteristics are foundational to its chemical behavior and potential applications in medicinal chemistry and material science.

Identification and Structural Data

| Identifier | Value | Reference |

| IUPAC Name | 3-(thiophen-2-yl)aniline | --INVALID-LINK-- |

| CAS Number | 92057-12-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NS | [1][2][3] |

| Molecular Weight | 175.25 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=CS2 | --INVALID-LINK-- |

| InChI Key | YUTPSMJOCLLMBK-UHFFFAOYSA-N | [4] |

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that several of these values are predicted through computational models and should be confirmed experimentally for critical applications. There are also discrepancies in the reported physical state of the compound.

| Property | Value | Notes | Reference |

| Physical State | Beige solid / Yellowish oil | Discrepancy in literature | [4][5] |

| Melting Point | 246 °C | This value may correspond to the hydrochloride salt. | [1] |

| Boiling Point | 341.6 ± 25.0 °C | Predicted | [1] |

| Density | 1.196 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 4.09 ± 0.10 | Predicted (acidic, for the protonated amine) | [1] |

| logP | 3.1 | Predicted (XlogP) | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. The following data were obtained from a micellar Suzuki cross-coupling synthesis study.[5]

| Spectrum Type | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H) |

| ¹³C NMR | (101 MHz, CDCl₃) δ 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6 |

| Infrared (IR) | (ATR) 3438, 3356, 3101, 3069, 3040, 1617, 1598, 1581, 1485, 1453, 1304, 1230, 1198, 1168, 1079, 1048, 993, 858, 827, 775, 688, 609, 558 cm⁻¹ |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of chemical compounds.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol adapted from the literature.[5]

Reagents:

-

3-Bromoaniline

-

2-Thienylboronic acid

-

Palladium catalyst (e.g., Pd(dtbpf)Cl₂)

-

Base (e.g., Triethylamine - Et₃N)

-

Solvent system (e.g., Aqueous Kolliphor EL)

Procedure:

-

Combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) in a reaction vessel.

-

Add aqueous Kolliphor EL (2 mL, 1.97% in H₂O) to the mixture.

-

Stir the reaction mixture vigorously (e.g., 500 rpm) at room temperature. The reaction time should be monitored by a suitable technique like TLC or LC-MS.

-

Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous.

-

Remove the solvents under reduced pressure.

-

Purify the resulting residue by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane 8:2) to yield pure this compound.

Physicochemical Property Determination: General Protocols

The following are generalized, standard protocols for determining key physicochemical properties. These should be adapted and optimized for this compound specifically.

1. Aqueous Solubility Determination (Qualitative) [1][2]

-

Preparation : Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition : Add 0.75 mL of deionized water in 0.25 mL portions.

-

Mixing : After each addition, cap the test tube and shake vigorously for at least 30 seconds.

-

Observation : Visually inspect the solution for any undissolved solid against a dark background. Classify as soluble, partially soluble, or insoluble.

-

pH-Dependent Solubility : Repeat the procedure using 5% HCl and 5% NaOH solutions to determine the solubility of the basic amine and its potential acidic character, respectively. As an amine, it is expected to be soluble in 5% HCl.

2. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method) [4][6][7]

-

Phase Saturation : Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution : Prepare a stock solution of this compound in the saturated 1-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning : In a suitable vessel, combine a known volume of the octanol stock solution with a known volume of the saturated PBS (e.g., 5 mL of each).

-

Equilibration : Shake the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached. Let the phases separate completely, using centrifugation if necessary.

-

Quantification : Carefully sample both the octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. scribd.com [scribd.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-(2-Thienyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(2-Thienyl)aniline. Due to the absence of directly published experimental spectra in readily accessible literature, this guide presents predicted spectral data obtained from computational chemistry methods. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical compounds and materials.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment. It is important to note that while predicted data is a valuable tool, experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity |

| H2', H6' | 7.20 - 7.40 | Multiplet |

| H4' | 6.70 - 6.90 | Multiplet |

| H5' | 7.00 - 7.20 | Multiplet |

| H3'', H5'' | 7.10 - 7.30 | Multiplet |

| H4'' | 6.95 - 7.15 | Multiplet |

| NH₂ | 3.50 - 4.50 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C1' | 146.0 - 148.0 |

| C2' | 114.0 - 116.0 |

| C3' | 129.0 - 131.0 |

| C4' | 115.0 - 117.0 |

| C5' | 121.0 - 123.0 |

| C6' | 118.0 - 120.0 |

| C2'' | 142.0 - 144.0 |

| C3'' | 123.0 - 125.0 |

| C4'' | 127.5 - 129.5 |

| C5'' | 124.0 - 126.0 |